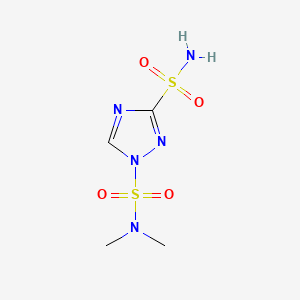
N1,N1-dimethyl-1H-1,2,4-triazole-1,3-disulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1,N1-dimethyl-1H-1,2,4-triazole-1,3-disulfonamide is a heterocyclic compound that belongs to the triazole family. Triazoles are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agrochemistry, and material science . The unique structure of this compound, which includes a triazole ring and sulfonamide groups, makes it a compound of interest for scientific research and industrial applications.
Vorbereitungsmethoden
The synthesis of N1,N1-dimethyl-1H-1,2,4-triazole-1,3-disulfonamide can be achieved through several synthetic routes. One common method involves the reaction of 1,2,4-triazole with dimethylamine and sulfonyl chloride under controlled conditions . The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography.
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield of the desired product. This approach allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to a more efficient and scalable process .
Analyse Chemischer Reaktionen
N1,N1-dimethyl-1H-1,2,4-triazole-1,3-disulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The triazole ring in the compound can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, or halides.
Wissenschaftliche Forschungsanwendungen
N1,N1-dimethyl-1H-1,2,4-triazole-1,3-disulfonamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: The compound is investigated for its potential therapeutic applications.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N1,N1-dimethyl-1H-1,2,4-triazole-1,3-disulfonamide involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and other non-covalent interactions with enzymes and receptors, leading to the modulation of their activity . The sulfonamide groups can also interact with biological targets, contributing to the compound’s overall pharmacological effects . The exact molecular targets and pathways involved may vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
N1,N1-dimethyl-1H-1,2,4-triazole-1,3-disulfonamide can be compared with other similar compounds such as 1,2,3-triazole, 1,2,4-triazole, and their derivatives.
1,2,3-Triazole: This isomer of triazole has a different arrangement of nitrogen atoms in the ring, leading to distinct chemical and biological properties.
The uniqueness of this compound lies in its combination of the triazole ring and sulfonamide groups, which confer specific chemical reactivity and biological activity that may not be present in other triazole derivatives .
Eigenschaften
Molekularformel |
C4H9N5O4S2 |
|---|---|
Molekulargewicht |
255.3 g/mol |
IUPAC-Name |
1-N,1-N-dimethyl-1,2,4-triazole-1,3-disulfonamide |
InChI |
InChI=1S/C4H9N5O4S2/c1-8(2)15(12,13)9-3-6-4(7-9)14(5,10)11/h3H,1-2H3,(H2,5,10,11) |
InChI-Schlüssel |
BTRBSODTRWSYQC-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)S(=O)(=O)N1C=NC(=N1)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


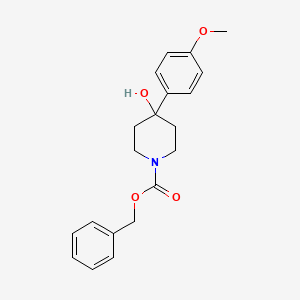
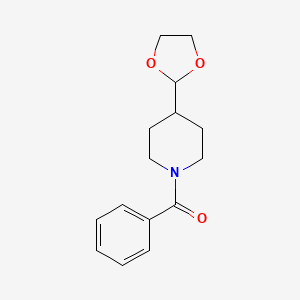
![2-{1-[(Tert-butoxy)carbonyl]piperidin-2-yl}-2-phenylacetic acid](/img/structure/B13455014.png)
![7-Bromo-3-chloro-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B13455015.png)

![1-{1-Ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanamine hydrochloride](/img/structure/B13455019.png)
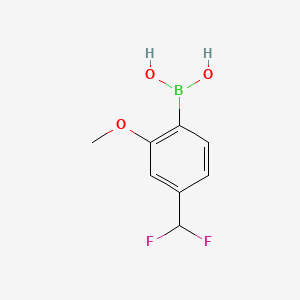
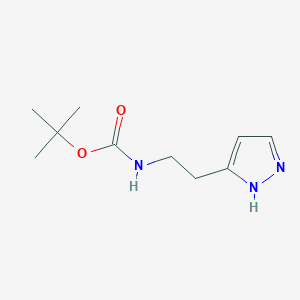
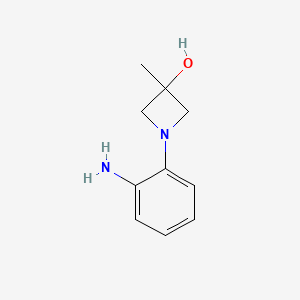
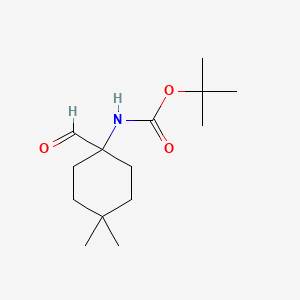

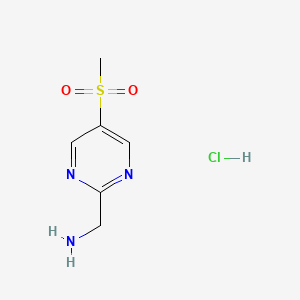
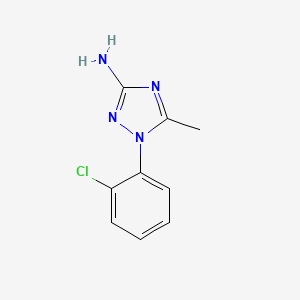
![3-Benzyl-8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride](/img/structure/B13455063.png)
